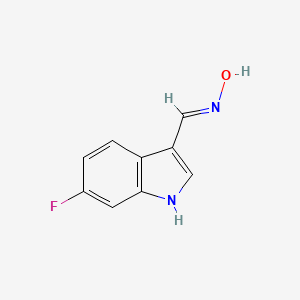
1H-Indole-3-carboxaldehyde, 6-fluoro-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxaldehyde is a chemical compound belonging to the indole family. It serves as an essential precursor for generating biologically active structures. Its derivatives play a crucial role in the synthesis of pharmaceutically interesting scaffolds and various heterocyclic compounds .
Synthesis Analysis
1H-Indole-3-carboxaldehyde can be synthesized through various methods, including multicomponent reactions (MCRs). MCRs are sustainable strategies that combine more than two starting materials through covalent bonds to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. The inherent functional groups (CO) in 1H-Indole-3-carboxaldehyde allow it to undergo C–C and C–N coupling reactions and reductions easily .
Molecular Structure Analysis
The chemical structure of 1H-Indole-3-carboxaldehyde consists of an indole nucleus with a formyl group (CHO) at the 3-position. The molecular formula is C9H7NO, and its molecular weight is approximately 145.16 g/mol .
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde participates in various chemical reactions, including condensations, cyclizations, and functional group transformations. Its derivatives can undergo C–C bond formations, leading to the synthesis of diverse heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Structural Analysis of Derivatives
1H-Indole-3-carboxaldehyde and its derivatives, including oximes, have been studied for their structural properties. For instance, 1-Methylindole-3-carboxaldehyde oxime and its derivatives have been structurally examined to ascertain the geometry of the hydroxyimino function relative to the indole core, providing insights into their molecular configurations (Janes et al., 2001).
Synthesis and Chemical Reactions
These compounds are pivotal in synthesizing biologically active compounds and indole alkaloids. They are also crucial precursors for creating diverse heterocyclic derivatives due to their facile undergoing of C–C and C–N coupling reactions and reductions. This review outlines recent advances in the chemistry of 1H-indole-3-carboxaldehyde, including different synthetic procedures and common reactions of its derivatives (El-Sawy et al., 2017).
Mechanochemical Synthesis and Isomerization
A solvent-free reaction with hydroxylamine hydrochloride and a base using a mechanochemical approach has been utilized to prepare N-substituted indole-3-carboxaldehyde oximes. This method highlights the scalable, environmentally friendly, and sustainable character of mechanochemistry. The study particularly focuses on 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate in producing indole phytoalexins with antimicrobial properties (Baláž et al., 2019).
Biological and Pharmacological Applications
Indole derivatives, including 1H-indole-3-carboxaldehyde, have been isolated as free radical scavengers from natural sources like Agrocybe cylindracea. These compounds exhibit significant inhibitory effects on lipid peroxidation, demonstrating their potential as antioxidants (Kim et al., 1997).
Eigenschaften
IUPAC Name |
(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKVHPKJDNKHQS-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carboxaldehyde, 6-fluoro-, oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)
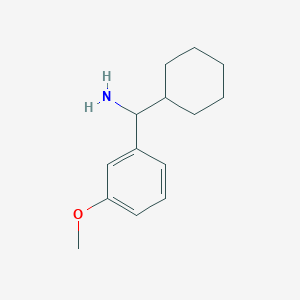
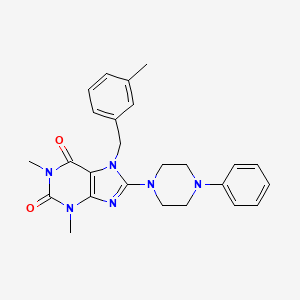
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)
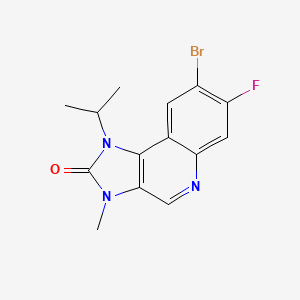
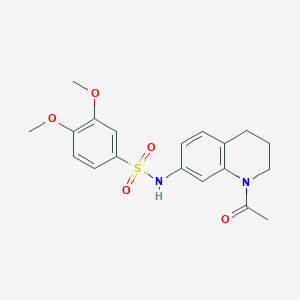
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)
![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)
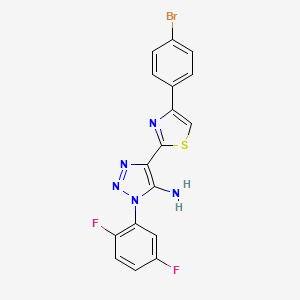
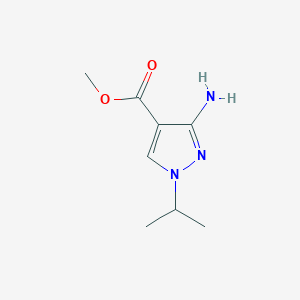
![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)